Z-Phe-Arg

Description

The exact mass of the compound Z-Phe-Arg is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Phe-Arg suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Phe-Arg including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

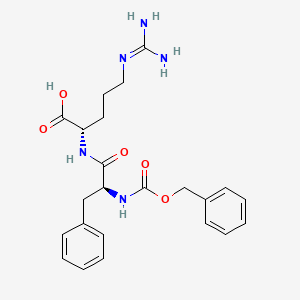

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O5/c24-22(25)26-13-7-12-18(21(30)31)27-20(29)19(14-16-8-3-1-4-9-16)28-23(32)33-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,27,29)(H,28,32)(H,30,31)(H4,24,25,26)/t18-,19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGIWCXAACQYGK-OALUTQOASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32949-41-0 |

Source

|

| Record name | 32949-41-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Comparative Specificity of Z-Phe-Arg-AMC vs. Z-Arg-Arg-AMC

Content Type: Technical Whitepaper & Protocol Guide Audience: Senior Scientists, Enzymologists, and Drug Discovery Leads

Executive Summary: The Specificity Paradox

In protease research, particularly within the cysteine cathepsin family, substrate selection is often oversimplified. The industry standard dictates that Z-Phe-Arg-AMC is a "general" cathepsin substrate, while Z-Arg-Arg-AMC is "specific" for Cathepsin B.

This binary distinction is biochemically inaccurate.

While Z-Arg-Arg-AMC exhibits selectivity for Cathepsin B over Cathepsin L, it is not absolute.[1][2][3][4] Its specificity is strictly pH-dependent, functioning optimally in cytosolic conditions (neutral pH) while losing efficiency in lysosomal environments (acidic pH). Conversely, Z-Phe-Arg-AMC is a highly efficient substrate for Cathepsin L (

This guide deconstructs the kinetic profiles of these two substrates, introduces the "Dual-pH" validation protocol, and presents the next-generation alternative, Z-Nle-Lys-Arg-AMC , for true Cathepsin B specificity.

Mechanistic Foundations

Both substrates utilize the 7-amino-4-methylcoumarin (AMC) fluorophore.[2][5] The mechanism relies on the specific recognition of the P1 and P2 amino acid residues by the enzyme's S1 and S2 subsites.

Structural Logic

-

Z-Group (N-carbobenzyloxy): Protects the N-terminus, mimicking the peptide backbone and enhancing binding affinity via hydrophobic interactions in the non-prime subsites.

-

P1 Position (Arginine): Both substrates possess an Arginine at P1, satisfying the S1 pocket requirement for trypsin-like and cysteine proteases (Cathepsins B, L, K, S).

-

P2 Position (The Differentiator):

-

Phenylalanine (Phe) in Z-Phe-Arg: A bulky, hydrophobic residue. It fits perfectly into the deep, hydrophobic S2 pocket of Cathepsin L , leading to nanomolar affinity.

-

Arginine (Arg) in Z-Arg-Arg: A positively charged residue. Cathepsin B is unique among cathepsins in having a glutamic acid (Glu245) at the bottom of its S2 pocket, allowing it to accept basic residues like Arg. Most other cathepsins (L, S, K) have hydrophobic S2 pockets that repel the charged Arg, creating the basis for selectivity.

-

Cleavage Mechanism Visualization

Enzymatic Specificity Profile

The following matrix synthesizes kinetic data to clarify the "Specificity" myth.

Comparative Specificity Matrix

| Feature | Z-Phe-Arg-AMC | Z-Arg-Arg-AMC |

| Primary Target | Broad Spectrum Cysteine Proteases | Cathepsin B (Selectively) |

| Cathepsin L Activity | High (Dominant substrate) | Low (Poor acceptance of Arg in S2) |

| Cathepsin B Activity | High | Moderate to High (pH dependent) |

| Serine Protease Activity | Yes (Plasma Kallikrein, Trypsin) | Minimal / Low |

| Lysosomal pH (4.6) | Efficient cleavage by Cat B & L | Poor cleavage by Cat B |

| Cytosolic pH (7.2) | Efficient cleavage | High cleavage by Cat B |

| Inhibitor Requirement | Mandatory (CA-074, E-64) | Recommended for precision |

The "Cathepsin B Paradox"

Researchers often use Z-Arg-Arg-AMC at acidic pH (lysosomal simulation) to measure Cathepsin B. This is a critical error.

-

Fact: Cathepsin B undergoes a conformational change involving its "occluding loop" at acidic pH.

-

Consequence: Z-Arg-Arg-AMC is cleaved efficiently by Cathepsin B at neutral pH (cytosolic/extracellular), but activity drops by ~70% at pH 4.6.

-

Solution: For acidic lysosomal assays, Z-Phe-Arg-AMC is actually kinetically superior for Cathepsin B, provided you inhibit Cathepsin L.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, assays must be designed to subtract background and off-target activity.

Protocol A: The "Dual-Inhibitor" Subtraction (Gold Standard)

This protocol quantifies Cathepsin B activity using the sensitive Z-Phe-Arg-AMC substrate by chemically isolating it.

Reagents:

-

Substrate: Z-Phe-Arg-AMC (Final conc: 20-50 µM)

-

Buffer: 50 mM Sodium Acetate, 4 mM EDTA, 8 mM DTT, pH 5.5.

-

Inhibitor 1 (Total): E-64 (10 µM) - Inhibits all cysteine proteases.

-

Inhibitor 2 (Specific): CA-074 (1 µM) - Specifically inhibits Cathepsin B.

Workflow:

-

Aliquot Sample: Split lysate into three wells (A, B, C).

-

Pre-incubation (15 min at RT):

-

Well A (Total Activity): Buffer only.

-

Well B (Non-Cat B): Add CA-074 (Inhibits Cat B; measures Cat L/S/K).

-

Well C (Background): Add E-64 (Inhibits everything).

-

-

Reaction: Add Z-Phe-Arg-AMC to all wells. Measure fluorescence (Ex 360nm / Em 460nm) kinetic mode for 30 mins.

-

Calculation:

-

Note: Slope C should be near zero. If not, Serine proteases (Kallikrein) are present.[5]

-

Protocol B: The Z-Arg-Arg Validation

Use this when you cannot use multiple inhibitors or need to assess cytosolic (neutral) Cathepsin B.

Reagents:

-

Substrate: Z-Arg-Arg-AMC (Final conc: 50 µM)

-

Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.2 (Neutral).

Critical Note: At pH 7.2, Cathepsin B tolerates the Arg-Arg sequence well. Cathepsin L is unstable and inactive at this pH, providing a "natural" specificity filter.

Decision Logic for Substrate Selection

Do not guess. Follow this algorithmic approach to select the correct substrate.

Advanced Insight: The Z-Nle-Lys-Arg-AMC Alternative

For researchers requiring absolute specificity without the complex inhibitor subtraction methods, the field is moving toward Z-Nle-Lys-Arg-AMC (Z-Norleucine-Lysine-Arginine-AMC).

-

Why? It combines the P1 Arginine (required for cleavage) with a P2 Lysine and P3 Norleucine that are optimally recognized by Cathepsin B's occluding loop but sterically rejected by Cathepsin L and S.

-

Performance: Unlike Z-Arg-Arg, it maintains high

at both acidic and neutral pH.

References

-

Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins. Biochemistry, 2023.[1][3][4][6]

- Key finding: Validates Z-Nle-Lys-Arg-AMC and details the pH-dependent failure of Z-Arg-Arg-AMC.

-

Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry, 2022.[7][8]

- Key finding: Explains why CA-074 is 100x more potent

-

The kinetics of hydrolysis of N-aminoacyl-L-arginine methyl esters by porcine pancreatic kallikrein. Biochem J, 1982.[9]

- Key finding: Establishes Z-Phe-Arg derivatives as substrates for Kallikrein, highlighting cross-reactivity risks.

-

Cathepsin B Activity in Live Cells with Z-Arg-Arg-AMC. BenchChem Application Note.

- Key finding: Standard protocols for live-cell imaging using Z-Arg-Arg-AMC.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by porcine pancreatic kallikrein. A comparison with human plasma Kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Protocol: Kallikrein Activity Detection via Z-Phe-Arg-AMC Fluorometry

[1][2]

Executive Summary

This technical guide details the detection and quantification of Kallikrein protease activity using the fluorogenic substrate Z-Phe-Arg-AMC (Benzyloxycarbonyl-L-Phenylalanyl-L-Arginine-7-Amino-4-Methylcoumarin). While Z-Phe-Arg-AMC is a highly sensitive substrate for serine and cysteine proteases, its utility in Kallikrein assays requires rigorous experimental design to ensure specificity.[1] This document outlines the kinetic principles, optimized assay conditions, and validation strategies necessary for high-fidelity data in drug discovery and basic research contexts.

Mechanistic Principles & Substrate Chemistry[3]

The Kallikrein-Kinin System (KKS)

Plasma Kallikrein (KLKB1) is a serine protease central to the contact activation system. It circulates as a zymogen (Prekallikrein) bound to High-Molecular-Weight Kininogen (HMWK). Upon activation by Factor XIIa, Kallikrein cleaves HMWK to release Bradykinin, a potent vasodilator.[1]

The Z-Phe-Arg-AMC Substrate

The synthetic substrate Z-Phe-Arg-AMC mimics the cleavage site of Kallikrein's natural targets.

-

Z (Benzyloxycarbonyl): An N-terminal protecting group that enhances the peptide's affinity for the enzyme's S2-S3 subsites and prevents aminopeptidase degradation.

-

Phe-Arg (P2-P1): The dipeptide recognition motif. Arginine at P1 fits into the deep, acidic S1 pocket of Kallikrein (Asp189).[1]

-

AMC (7-amino-4-methylcoumarin): The fluorogenic leaving group.[2] When attached to the peptide, it is non-fluorescent.[1] Upon cleavage of the Arg-AMC amide bond, free AMC is released, exhibiting strong fluorescence.[1]

Reaction Stoichiometry:

Specificity & Cross-Reactivity Challenges

Critical Insight: Z-Phe-Arg-AMC is promiscuous.[1] It is a classic substrate for Cathepsin B, L, and S (cysteine proteases) and Trypsin .[1]

-

In Purified Systems: High sensitivity makes it ideal for kinetic characterization of recombinant Kallikrein.[1]

-

In Complex Matrices (Plasma/Tissue): You must use selective inhibitors to validate the signal.[1]

-

To block Cathepsins: Add E-64 (irreversible cysteine protease inhibitor).

-

To block Trypsin: Use Soybean Trypsin Inhibitor (SBTI), though SBTI also inhibits Kallikrein; a better control is using a specific Kallikrein inhibitor (e.g., Ecallantide ) to confirm the "Kallikrein-specific" fraction of the signal.[1]

-

Pathway Visualization

The following diagram illustrates the feedback loop of the Contact Activation System and where the Z-Phe-Arg-AMC assay intersects.

Caption: The Contact Activation System. Plasma Kallikrein (KLK) is generated from Prekallikrein by Factor XIIa. In the assay, KLK diverts to cleave the synthetic Z-Phe-Arg-AMC substrate, generating a measurable fluorescent signal.[1]

Experimental Protocol

Reagents & Equipment

-

Enzyme: Purified Human Plasma Kallikrein (hPK) or recombinant equivalent.

-

Substrate: Z-Phe-Arg-AMC (10 mM stock in DMSO). Store at -20°C.

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.01% Triton X-100, pH 7.8.[1]

-

Note: Triton X-100 prevents enzyme adsorption to the plate.[1]

-

-

Inhibitor Controls: Leupeptin (Broad serine/cysteine), E-64 (Cysteine only - Negative Control for KLK), SBTI.[1]

-

Standard: Free 7-AMC (for generating a standard curve).

-

Plate: 96-well black, flat-bottom polystyrene plate (to minimize background scattering).[1]

-

Reader: Fluorescence Microplate Reader (Ex: 360 nm / Em: 460 nm).

Workflow Logic

The assay is performed in a kinetic mode to calculate initial velocity (

Caption: Step-by-step kinetic assay workflow for Kallikrein activity detection.

Detailed Procedure

Step 1: Enzyme Preparation Dilute Kallikrein to a working concentration of 2–10 nM in Assay Buffer.[1]

-

Expert Tip: Always prepare fresh dilutions.[1] Serine proteases are prone to autolysis at low concentrations.[1]

Step 2: Substrate Preparation Dilute the 10 mM Z-Phe-Arg-AMC stock to 400 µM in Assay Buffer (4X working concentration).

-

Final Assay Concentration: 100 µM.[3][1] This is typically near or above the

for Kallikrein, ensuring saturation kinetics (Zero-order region) for accurate activity measurement.[1]

Step 3: Reaction Assembly (Total Volume 100 µL)

-

Blank Wells: 75 µL Assay Buffer + 25 µL Substrate.

-

Control Wells: 50 µL Enzyme + 25 µL Assay Buffer.

-

Inhibitor Wells: 50 µL Enzyme + 25 µL Test Compound.

-

Incubate: 15 minutes at 37°C to allow inhibitor binding.

-

Start: Add 25 µL Substrate (400 µM) to all wells simultaneously using a multichannel pipette.

Step 4: Kinetic Measurement

-

Mode: Kinetic (read every 30-60 seconds).

-

Duration: 30–60 minutes.[1]

-

Temperature: 37°C (Strictly controlled).

-

Gain: Set using the Free AMC Standard (1 µM) to reach ~60-80% of max RFU.

Data Analysis & Validation

Quantitative Metrics

Raw data (RFU) must be converted to reaction velocity (RFU/min or µM/min).

| Parameter | Definition | Calculation |

| Slope (V) | Initial Velocity | Linear regression of the linear portion of the RFU vs. Time plot. |

| RFU_net | Background Corrected | |

| Activity | Enzyme Activity (Units) | |

| % Inhibition | For Drug Screening |

The AMC Standard Curve (Crucial Step)

Fluorescence units are arbitrary. To report data in "moles of substrate cleaved," you must run an AMC standard curve (0 to 10 µM) in the same buffer conditions.[1]

-

Inner Filter Effect: If substrate concentration > 200 µM, the substrate itself may absorb excitation light.[1] Correct for this if

curves plateau prematurely.

Troubleshooting Specificity

If using tissue homogenates or crude plasma :

-

Run the assay with Z-Phe-Arg-AMC alone (Total Activity).

-

Run parallel wells with E-64 (10 µM).

-

Result: Activity remaining is likely Serine Protease (Kallikrein/Trypsin).[2]

-

-

Run parallel wells with Soybean Trypsin Inhibitor .

-

Result: Kallikrein is inhibited; if activity remains, it may be other proteases.[1]

-

-

Verification: Use a specific chromogenic substrate like S-2302 (H-D-Pro-Phe-Arg-pNA) to cross-validate findings, as the Pro-Phe-Arg sequence is more selective for Kallikrein than Phe-Arg.[1]

References

-

Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Source: ACS Biochemistry (2023). URL:[Link]

-

Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Source: Frontiers in Pharmacology (2021).[1] URL:[Link]

-

Centrifugal Analysis for Plasma Kallikrein Activity, With Use of the Chromogenic Substrate S-2302. Source: Clinical Chemistry (PubMed). URL:[Link]

-

Phage-encoded combinatorial chemical libraries based on bicyclic peptides (Thesis). Source: EPFL Infoscience.[1] URL:[Link]

Technical Guide: Z-Phe-Arg-AMC Profiling for Falcipain-Mediated Antimalarial Drug Discovery

Topic: Z-Phe-Arg Substrate for Falcipain and Malaria Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists, Biochemists

Executive Summary

The emergence of artemisinin-resistant Plasmodium falciparum necessitates the validation of novel therapeutic targets. Falcipains (FP), specifically Falcipain-2 (FP-2) and Falcipain-3 (FP-3), are critical cysteine proteases responsible for hemoglobin hydrolysis within the parasite's acidic food vacuole.[1] This process is essential for providing amino acids for protein synthesis and maintaining osmotic stability.

This guide details the technical application of the fluorogenic substrate Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-4-methylcoumaryl-7-amide) in high-throughput screening (HTS) and kinetic profiling. While Z-Leu-Arg-AMC is often cited for optimal catalytic efficiency (

Part 1: Molecular Basis & Substrate Mechanistics

The Target: Falcipain-2 vs. Falcipain-3

Falcipains belong to the papain family (C1A) of cysteine proteases.[1][2][3] They share a conserved catalytic triad (Cys-His-Asn) but differ in substrate specificity and physiological timing:

-

Falcipain-2 (FP-2): The primary hemoglobinase in the trophozoite stage.[4] It possesses a deep, hydrophobic S2 pocket that prefers Leu or Phe residues, and an S1 pocket that accommodates positively charged residues (Arg/Lys).

-

Falcipain-3 (FP-3): Active later in the erythrocytic cycle; essential for parasite survival during the schizont stage.

The Substrate: Z-Phe-Arg-AMC

The utility of Z-Phe-Arg-AMC lies in its ability to probe the S2 and S1 subsites of the enzyme.

-

Z (Benzyloxycarbonyl): Acts as a blocking group, mimicking the peptide backbone and preventing exopeptidase cleavage.

-

Phe (P2 Position): A bulky, hydrophobic residue that anchors the substrate into the enzyme's S2 pocket (the primary specificity determinant for papain-like proteases).

-

Arg (P1 Position): A basic residue recognized by the S1 subsite.[2]

-

AMC (7-Amino-4-methylcoumarin): The fluorogenic leaving group.[5] When amide-bonded, it is non-fluorescent. Upon hydrolysis, free AMC exhibits strong fluorescence (Ex 355 nm / Em 460 nm).

Reaction Mechanism

The reaction follows a ping-pong bi-bi mechanism involving a covalent acyl-enzyme intermediate.

Figure 1: Catalytic cycle of Falcipain-2 hydrolysis of Z-Phe-Arg-AMC. The release of AMC provides a real-time readout of enzymatic velocity.

Part 2: Assay Development & Optimization

Critical Parameters

To ensure data integrity (E-E-A-T), the assay environment must mimic the P. falciparum food vacuole while maintaining enzyme stability.

| Parameter | Optimized Condition | Scientific Rationale |

| pH | 5.5 – 6.0 | Mimics the acidic food vacuole. At neutral pH (>7.0), falcipains undergo rapid autolysis and inactivation. |

| Buffer System | 100 mM Sodium Acetate | Provides high buffering capacity at pH 5.5 without interfering with metal ions or fluorophores. |

| Reducing Agent | 5–10 mM DTT or TCEP | Critical: The active site Cysteine (Cys25) must be in a reduced thiol (-SH) state. Without DTT, it oxidizes to sulfenic acid or forms disulfides, rendering the enzyme inactive. |

| Substrate Conc. | 10–50 µM | Typically set near |

| Enzyme Conc. | 1–10 nM | Low concentrations ensure "steady-state" conditions and minimize substrate depletion (<10%) during the initial velocity phase. |

Reagent Preparation Protocol

Validation Step: Always prepare DTT fresh. Oxidized DTT lacks reducing power and can act as a weak competitive inhibitor.

-

Assay Buffer (2X): 200 mM Sodium Acetate, pH 5.5. Filter sterilize.

-

Substrate Stock: Dissolve Z-Phe-Arg-AMC in 100% DMSO to 10 mM. Store at -20°C. Protect from light.

-

Enzyme Activation Buffer: 100 mM Sodium Acetate (pH 5.5) + 10 mM DTT .

Part 3: Experimental Protocol (Kinetic Assay)

This protocol describes a continuous kinetic assay for determining

Workflow Diagram

Figure 2: Standardized workflow for Falcipain-2 inhibition assays using Z-Phe-Arg-AMC.

Step-by-Step Methodology

-

Enzyme Activation: Dilute recombinant Falcipain-2 to 20 nM in Enzyme Activation Buffer (containing DTT). Incubate for 15 minutes at Room Temperature (RT). This reduces the catalytic cysteine.

-

Inhibitor Preparation: Prepare 10X concentrations of test compounds in assay buffer (ensure DMSO < 5% final).

-

Plate Setup: In a black 96-well plate (to minimize background), add 10 µL of inhibitor and 40 µL of activated enzyme.

-

Pre-incubation: Incubate for 10 minutes to allow inhibitor binding (E + I

EI). -

Reaction Initiation: Add 50 µL of 40 µM Z-Phe-Arg-AMC (diluted in buffer). Final reaction volume = 100 µL; Final [Enzyme] = 8 nM; Final [Substrate] = 20 µM.

-

Measurement: Immediately place in a fluorescence plate reader. Monitor fluorescence (RFU) every 60 seconds for 20–30 minutes at 37°C.

Part 4: Data Analysis & Interpretation[1][6][7]

Calculating Initial Velocity ( )

Do not use endpoint data if possible. Use the linear portion of the progress curve (RFU vs. Time).

Inhibition Constants ( and )

Fit the normalized velocity data (

To convert

-

[S]: Concentration of Z-Phe-Arg-AMC used (e.g., 20 µM).

- : Michaelis constant of FP-2 for Z-Phe-Arg-AMC (approx. 20–60 µM, dependent on specific buffer conditions).

Part 5: Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Test compound fluorescence | Run a "Compound Only" control (no enzyme). Subtract this baseline. |

| Non-Linear Progress Curves | Enzyme instability or substrate depletion | Decrease enzyme concentration or reduce assay duration. Ensure pH is < 6.[7]0. |

| No Activity in Controls | Oxidation of Enzyme | Check DTT. DTT oxidizes rapidly in solution. Use TCEP for higher stability. |

| Low Signal-to-Noise | Inner Filter Effect | If compounds are colored, they may absorb excitation/emission light. Correct using inner-filter effect formulas. |

References

-

Rosenthal, P. J., et al. (2002). Cysteine proteases of malaria parasites: targets for chemotherapy.[8][9][10] Current Pharmaceutical Design. Link

-

Sijwali, P. S., & Rosenthal, P. J. (2004). Gene disruption confirms a critical role for the cysteine protease falcipain-2 in hemoglobin hydrolysis by Plasmodium falciparum. Proceedings of the National Academy of Sciences (PNAS). Link

-

Kerr, I. D., et al. (2009). Substrate specificity and inhibitor profiling of falcipain-2, falcipain-3 and berghepain-2. Biochemical Journal.[11] Link

-

Shenai, B. R., et al. (2000). Structure and specificity of the papain-family cysteine proteases.[2] Molecular and Biochemical Parasitology. Link

-

Ettari, R., et al. (2010). Falcipain-2 and falcipain-3 inhibitors as antimalarial agents. Medicinal Research Reviews. Link

Sources

- 1. The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate specificity studies of the cysteine peptidases falcipain-2 and falcipain-3 from Plasmodium falciparum and demonstration of their kininogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 6. Regulatory Elements within the Prodomain of Falcipain-2, a Cysteine Protease of the Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate mapping and inhibitor profiling of falcipain-2, falcipain-3 and berghepain-2: implications for peptidase anti-malarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity [frontiersin.org]

- 9. Falcipains: Biochemistry, target validation and structure-activity relationship studies of inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microsecond-long simulation reveals the molecular mechanism for the dual inhibition of falcipain-2 and falcipain-3 by antimalarial lead compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. renyi.hu [renyi.hu]

Methodological & Application

Z-Phe-Arg-AMC cathepsin B assay protocol

Abstract & Introduction

Cathepsin B (CatB) is a lysosomal cysteine protease implicated in tumor metastasis, neurodegeneration, and inflammation.[1] While Z-Phe-Arg-AMC (benzyloxycarbonyl-phenylalanyl-arginyl-7-amido-4-methylcoumarin) is the industry standard substrate for CatB due to its high turnover rate (

The Scientific Challenge: Relying solely on Z-Phe-Arg-AMC turnover leads to false positives, as CatL activity often masks CatB signals in crude lysates. The Solution: This protocol details a Differential Kinetic Assay . By running parallel reactions—one with the broad-spectrum substrate alone and one supplemented with CA-074 (a highly selective CatB inhibitor)—researchers can mathematically isolate CatB activity. This guide synthesizes high-sensitivity fluorometry with rigorous specificity controls.

Assay Principle & Mechanism

The assay relies on the hydrolysis of the amide bond between the arginine residue and the fluorogenic AMC group.

-

Quenched State: When attached to the peptide (Z-Phe-Arg), the AMC group has low fluorescence due to the electron-withdrawing effect of the amide linkage.

-

Active State: Cathepsin B cleaves the C-terminal amide bond, releasing free 7-amino-4-methylcoumarin (AMC).[1]

-

Detection: Free AMC is excited at 360–380 nm and emits intense blue fluorescence at 440–460 nm .

Reaction Mechanism:

Figure 1: Reaction Mechanism. Cathepsin B hydrolyzes the fluorogenic substrate.[1] Specificity is validated by blocking this pathway with CA-074.

Critical Reagents & Preparation

Expert Insight: Cysteine proteases are prone to oxidation. The active site cysteine must be maintained in a reduced state. Do not use "old" buffers; reducing agents degrade rapidly in solution.

| Reagent | Concentration (Final) | Role & Mechanism |

| Reaction Buffer | 50 mM Sodium Acetate (pH 5.5 - 6.0) | Mimics the acidic lysosomal environment. CatB is unstable at neutral pH > 7.0 for long periods. |

| EDTA | 2–4 mM | Chelates divalent cations (Ca²⁺, Zn²⁺) that can inhibit CatB or activate metalloproteases. |

| DTT or L-Cysteine | 2–5 mM | Critical: Reduces the active site cysteine thiolate. Add fresh immediately before use. |

| Substrate (Z-F-R-AMC) | 20–50 µM | High sensitivity substrate. Dissolve stock in DMSO. Keep DMSO <1% in final assay to prevent enzyme denaturation. |

| Inhibitor (CA-074) | 1–10 µM | Specificity Key: Selectively inhibits CatB. Note: CA-074Me is cell-permeable (for live cells); use CA-074 (free acid) for lysates. |

| Triton X-100 | 0.1% | Included in lysis buffer to disrupt lysosomal membranes and release the enzyme. |

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation (Lysates)

-

Lysis: Homogenize cells/tissue in ice-cold Lysis Buffer (50 mM Na-Acetate pH 5.5, 1 mM EDTA, 0.1% Triton X-100).

-

Note: Avoid protease inhibitors (like E-64 or Leupeptin) in the lysis buffer as they will irreversibly inhibit the Cathepsin B you are trying to measure.

-

-

Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant.

-

Quantification: Normalize total protein concentration (BCA or Bradford) to ~0.5 – 1.0 mg/mL.

Phase 2: The Differential Plate Setup (Standard 96-well Black Plate)

To ensure scientific rigor, every sample is tested in pairs :

-

Well A (Total Activity): Lysate + Buffer + Substrate (Measures CatB + CatL + Non-specific)

-

Well B (Non-CatB Activity): Lysate + Buffer + CA-074 + Substrate (Measures CatL + Non-specific)

-

Well C (Blank): Buffer + Substrate (Background fluorescence)

Workflow Diagram:

Figure 2: Differential Assay Workflow. Splitting the sample ensures that the signal attributed to Cathepsin B is mathematically derived and specific.

Phase 3: Execution

-

Buffer Prep: Prepare Assay Buffer (50 mM Na-Acetate pH 6.0, 4 mM EDTA). Add DTT to 5 mM immediately before running the assay.

-

Inhibitor Addition:

-

Add 10 µL of Lysate to sample wells.

-

Add 10 µL of 10 µM CA-074 to "Specificity Control" wells.

-

Add 10 µL of Assay Buffer to "Total Activity" wells.

-

Incubate 15 minutes at 37°C. This allows CA-074 to bind the CatB active site.

-

-

Substrate Addition: Add 80 µL of Master Mix containing Z-Phe-Arg-AMC (final conc 50 µM) in Assay Buffer.

-

Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Mode: Kinetic

-

Interval: 1–2 minutes

-

Duration: 30–60 minutes

-

Wavelengths: Ex 360 nm / Em 460 nm.

-

Data Analysis & Calculation

Do not use endpoint readings, as they hide non-linearity caused by substrate depletion or enzyme instability.

-

Generate Slope: Plot RFU (Relative Fluorescence Units) vs. Time (min). Calculate the slope (

) for the linear portion of the curve. -

Background Subtraction: Subtract the slope of the Blank (No Enzyme) from all samples.

-

Calculate Specific Cathepsin B Activity:

-

Quantification (Optional): Convert RFU to pmol AMC using an AMC standard curve.

Troubleshooting & Optimization (Expertise)

-

The "Dual-Substrate" Trap: If you observe high activity in the CA-074 treated well, your sample contains high levels of Cathepsin L. In this case, Z-Phe-Arg-AMC is too "noisy."

-

Inner Filter Effect: If testing colored tissue homogenates (e.g., liver, spleen), the lysate color may quench fluorescence.

-

Correction: Perform a "Spike-in" control where you add free AMC to the lysate to check for signal quenching.

-

-

pH Drift: Cathepsin B activity drops sharply above pH 7.0. Ensure your sodium acetate buffer is robust. If using phosphate buffer, be aware that phosphate can sometimes inhibit lysosomal enzymes; acetate or citrate is preferred.

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561. Link

-

Bogyo, M., et al. (2000). Covalent modification of the active site threonine of proteasomal beta subunits and the Escherichia coli homolog HslV by a new class of ketone inhibitors. Proceedings of the National Academy of Sciences, 97(15), 8307-8312. (Discusses CA-074 specificity mechanisms). Link

-

Montaser, M., et al. (2002). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate.[2][3][4][5] Biochemistry. (Comparison of Z-Phe-Arg vs Z-Arg-Arg). Link

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Cathepsin B. Technical Bulletin. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Fluorometric Measurement of Z-Phe-Arg-AMC for Cysteine Protease Activity

[1][2]

Abstract & Principle

Z-Phe-Arg-AMC (Carbobenzoxy-L-Phenylalanyl-L-Arginine-4-Methylcoumaryl-7-amide) is a fluorogenic substrate widely used to quantify the activity of cysteine proteases, specifically Cathepsin B , Cathepsin L , and Papain .[1][2]

The assay relies on the specific proteolytic cleavage of the amide bond between the arginine residue and the fluorophore, 7-amino-4-methylcoumarin (AMC).[3] While the intact substrate exhibits negligible fluorescence, the released AMC is highly fluorescent.[3] This gain-of-signal assay allows for the sensitive, real-time kinetic monitoring of enzymatic activity.

Key Mechanism:

Technical Specifications & Spectral Properties

Optical Settings

To maximize signal-to-noise ratio (SNR), the fluorometer must be tuned to the excitation and emission maxima of the free AMC, not the intact substrate.

| Parameter | Optimal Setting | Acceptable Range | Notes |

| Excitation ( | 360 nm | 350 – 380 nm | Avoid <340 nm to reduce protein autofluorescence. |

| Emission ( | 460 nm | 440 – 480 nm | Broad emission peak; 460 nm avoids Raman scatter. |

| Cutoff Filter | 420 nm | 400 – 435 nm | Essential for filter-based plate readers to prevent crosstalk. |

| Gain/Sensitivity | Medium | Low/High | Calibrate using 1 |

The "pH Trap" (Critical Consideration)

A common failure point in this assay is the pH dependence of AMC fluorescence.

-

The Issue: Cysteine proteases (e.g., Cathepsins) are lysosomal and require acidic pH (5.0–6.0) for optimal activity. However, the fluorescence quantum yield of AMC is significantly lower at acidic pH compared to alkaline pH.

-

The Solution:

-

Continuous Assay: Measure at pH 5.5–6.0 but increase gain/sensitivity to compensate for lower quantum yield.

-

Endpoint Assay: Run reaction at pH 5.5, then stop with high-pH buffer (e.g., 100 mM Sodium Monochloroacetate, pH 4.3 for stopping, followed by Tris-HCl pH 9.0) to maximize signal. Note: This guide focuses on the Continuous Kinetic method for higher data quality.

-

Experimental Design & Optimization

Specificity & Inhibitor Controls

Warning: Z-Phe-Arg-AMC is not perfectly specific.[1][4][3] It is cleaved efficiently by Cathepsin B, L, and K. To attribute activity to a specific protease in crude lysates, you must use selective inhibitors.

-

E-64: Irreversible inhibitor of all cysteine proteases (Total Activity Control).

-

CA-074: Specific inhibitor of Cathepsin B .

-

Leupeptin: Inhibits Cathepsin B and L (and serine proteases), but not all cysteine proteases.

Differentiation Strategy:

-

Total Cysteine Protease Activity = (Signal without inhibitor) - (Signal with E-64).

-

Cathepsin L Activity

(Total Activity) - (Activity remaining with CA-074).

Buffer Chemistry

Cysteine proteases have an active site cysteine thiolate that is easily oxidized.

-

Reducing Agents: DTT (1–5 mM) or L-Cysteine is mandatory. Without this, the enzyme is inactive.

-

Chelators: EDTA (1 mM) is required to sequester heavy metals that inhibit the active site cysteine.

Detailed Protocol: Continuous Kinetic Assay

Reagent Preparation

-

Assay Buffer (pH 6.0):

-

Substrate Stock (10 mM):

-

Dissolve Z-Phe-Arg-AMC in high-quality DMSO.

-

Store at -20°C, protected from light.

-

-

Enzyme Solution:

-

Dilute enzyme in Assay Buffer on ice.

-

Pre-activation: Incubate enzyme in buffer (with DTT) for 10–15 mins at RT before adding substrate to reduce the active site disulfide.

-

Assay Workflow

Step 1: Plate Setup (Black 96-well plate)

-

Test Wells: 80

L Assay Buffer + 10 -

Blank Wells: 90

L Assay Buffer (No enzyme). -

Standard Curve: 100

L of AMC standards (0 – 10

Step 2: Substrate Addition

-

Dilute 10 mM Substrate Stock to 200

M in Assay Buffer (2x Working Solution). -

Add 100

L of 2x Substrate to all Test and Blank wells. -

Final Reaction Volume: 200

L. -

Final Substrate Concentration: 100

M (Typically

Step 3: Kinetic Measurement

-

Place plate in fluorometer pre-heated to 37°C.

-

Shake for 5 seconds.

-

Measure Fluorescence (Ex 360 / Em 460) every 60 seconds for 30–60 minutes.

Visualizations

Reaction Mechanism

This diagram illustrates the molecular cleavage event driving the signal.

Caption: Proteolytic cleavage of Z-Phe-Arg-AMC releases the fluorophore AMC.

Experimental Workflow

This flowchart ensures the critical pre-activation step is not missed.

Caption: Step-by-step workflow emphasizing the mandatory enzyme reduction step.

Data Analysis & Troubleshooting

Calculating Activity

Do not report raw RFU. Convert to specific activity using an AMC Standard Curve.[6][7]

-

Slope Calculation: Plot RFU vs. Time for the linear portion of the reaction. Calculate slope (

).[7] -

Standard Curve: Plot RFU vs. AMC Concentration (

). Determine the conversion factor ( -

Equation:

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| No Signal | Oxidized Enzyme | Ensure DTT/Cysteine was added fresh. Pre-incubate enzyme. |

| High Background | Substrate Autohydrolysis | Store substrate in DMSO at -20°C. Check buffer pH. |

| Non-Linear Rate | Substrate Depletion | Dilute enzyme. Ensure |

| Low Signal | Inner Filter Effect | If [Substrate] |

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561.

-

AAT Bioquest. (n.d.). Spectrum of AMC (7-Amino-4-methylcoumarin). Retrieved October 26, 2023.

-

Sigma-Aldrich. (n.d.). Product Information: Z-Phe-Arg-AMC.

-

Turk, V., et al. (2012). Cysteine cathepsins: from structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 68-88.

-

BenchChem. (2025).[3] Measuring Cathepsin B Activity in Live Cells with Z-Arg-Arg-AMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AID 820 - Cathepsin B dose-response confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols for High-Throughput Screening

Topic: High-Throughput Screening Protocol using Z-Phe-Arg-AMC for Protease Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The identification of novel protease inhibitors is a cornerstone of modern drug discovery, targeting pathologies in oncology, infectious diseases, and inflammatory disorders. This document provides a comprehensive guide to designing and executing a high-throughput screening (HTS) campaign for protease inhibitors using the fluorogenic substrate Z-Phe-Arg-AMC (N-carbobenzyloxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin). We will focus on a validated assay against human cathepsin L, a cysteine protease implicated in tumor metastasis and other diseases, to illustrate the principles and methodologies. This guide moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that researchers can not only replicate the protocol but also adapt and troubleshoot it for their specific research needs.

The Scientific Principle: Unmasking Fluorescence to Measure Protease Activity

The assay's mechanism is predicated on the principle of fluorescence unquenching. The substrate, Z-Phe-Arg-AMC, is intrinsically weakly fluorescent. The dipeptide Phe-Arg is recognized by a variety of proteases, including cathepsins B, K, L, and S, as well as papain and trypsin.[1] Upon enzymatic cleavage of the amide bond between arginine and the 7-amido-4-methylcoumarin (AMC) group, the free AMC is released. Liberated AMC is highly fluorescent, exhibiting strong emission around 440-460 nm when excited at 340-380 nm.[1] The rate of increase in fluorescence intensity is directly proportional to the rate of enzymatic activity.

This relationship forms the basis of the screening assay: in the presence of an effective inhibitor, the enzymatic cleavage of Z-Phe-Arg-AMC is reduced or abolished, resulting in a correspondingly low fluorescence signal. Conversely, inactive compounds will have no effect on the enzyme, leading to a high fluorescence signal.

Caption: Mechanism of the Z-Phe-Arg-AMC fluorogenic protease assay.

Assay Development and Optimization: The Foundation of a Robust Screen

A successful HTS campaign is built on a thoroughly optimized and validated assay. The goal is to create a large "assay window" — a significant difference in signal between the uninhibited (high control) and inhibited (low control) reactions — with high reproducibility.

Reagent Preparation and Buffer Selection

-

Assay Buffer: The choice of buffer is critical for optimal enzyme activity and stability. For Cathepsin L, a typical buffer is 100 mM sodium acetate, pH 5.5, containing 100 mM NaCl, and 1 mM EDTA. Crucially, cysteine proteases like Cathepsin L require a reducing agent for full activity. Therefore, the buffer should be supplemented with 2-5 mM Dithiothreitol (DTT) immediately before use.

-

Enzyme Stock: Recombinant human Cathepsin L should be aliquoted and stored at -80°C. The final concentration in the assay must be determined empirically through an enzyme titration experiment. The goal is to use the lowest concentration of enzyme that gives a robust signal well above background within the desired reaction time.

-

Substrate Stock: Z-Phe-Arg-AMC is typically dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM) and stored at -20°C.

-

Test Compounds & Controls: Compound libraries are usually stored as 10 mM stocks in DMSO. A known, potent inhibitor of the target enzyme (e.g., E-64 for cysteine proteases) should be used as a positive control for inhibition.

Critical Parameter Determination: Kₘ and Substrate Concentration

Before initiating a screen, it is essential to determine the Michaelis-Menten constant (Kₘ) of the substrate for the enzyme under the final assay conditions. The Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ.

Why is this critical? The apparent potency of an inhibitor (its IC₅₀ value) is highly dependent on the substrate concentration used in the assay, particularly for competitive inhibitors.[2] For HTS, a substrate concentration equal to or slightly below the Kₘ is generally recommended. This ensures assay sensitivity to a broad range of inhibitor modalities (competitive, non-competitive, etc.) without being wasteful of the substrate.[2] For human Cathepsin L's cleavage of Z-Phe-Arg-AMC, the Kₘ has been determined to be approximately 0.77 µM.[3] Therefore, a substrate concentration of 1 µM would be a suitable starting point for the HTS.

High-Throughput Screening Protocol: Cathepsin L Assay

This protocol is designed for a 384-well microplate format, a standard for HTS. All additions should be performed using automated liquid handlers to ensure precision and throughput.

Materials

| Reagent | Stock Concentration | Final Assay Concentration |

| Human Cathepsin L | 50 µM | 1-5 nM (Empirically Determined) |

| Z-Phe-Arg-AMC | 10 mM in DMSO | 1 µM |

| Assay Buffer | 1X | 1X |

| DTT | 500 mM | 5 mM |

| Test Compounds | 10 mM in DMSO | 10 µM |

| Positive Control (E-64) | 1 mM in DMSO | 1 µM |

| Negative Control | 100% DMSO | 1% |

Step-by-Step Methodology

-

Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds (from 10 mM stocks) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 50 µL final volume.

-

Plate Layout: Designate columns for controls:

-

Columns 1-2: Negative Controls (50 nL of 100% DMSO). These represent 0% inhibition.

-

Columns 23-24: Positive Controls (50 nL of 1 mM E-64). These represent 100% inhibition.

-

-

-

Enzyme Addition: Prepare a working solution of Cathepsin L in assay buffer (pre-activated with DTT for 15 minutes at room temperature). Add 25 µL of the enzyme solution to all wells of the assay plate.

-

Pre-incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature. This step allows the test compounds to interact with the enzyme before the substrate is introduced.

-

Reaction Initiation: Prepare a working solution of Z-Phe-Arg-AMC in assay buffer. Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.

-

Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader (e.g., BMG PHERAstar, Tecan Spark) pre-set to the following parameters:

-

Read Mode: Kinetic

-

Excitation Wavelength: 355 nm

-

Emission Wavelength: 460 nm

-

Read Interval: Every 60 seconds for 15-20 minutes.

-

Temperature: 25°C

-

Caption: High-level overview of the HTS experimental workflow.

Data Analysis and Quality Control: Ensuring Trustworthy Results

Raw data from the kinetic read must be processed to determine inhibitor activity and to assess the quality of the screen.

Primary Data Processing

-

Rate Calculation: For each well, calculate the reaction rate (slope) of the linear portion of the fluorescence signal increase over time (Relative Fluorescence Units per minute, RFU/min).

-

Percent Inhibition Calculation: Normalize the data using the plate controls: % Inhibition = 100 * (1 - (Rate_Sample - Avg_Rate_HighControl) / (Avg_Rate_LowControl - Avg_Rate_HighControl))

-

Rate_Sample: Reaction rate in a well containing a test compound.

-

Avg_Rate_LowControl: Average rate of the negative controls (DMSO, 0% inhibition).

-

Avg_Rate_HighControl: Average rate of the positive controls (E-64, 100% inhibition).

-

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that quantifies the quality and robustness of an HTS assay.[4] It measures the separation between the distributions of the positive and negative controls.

Formula: Z' = 1 - (3 * (SD_LowControl + SD_HighControl)) / |Mean_LowControl - Mean_HighControl|

| Z'-Factor Value | Assay Quality | Interpretation |

| > 0.5 | Excellent | A large separation band between controls; the assay is robust and reliable for HTS.[5][6] |

| 0 to 0.5 | Marginal | The assay may be acceptable, but variability could lead to false positives or negatives.[5] |

| < 0 | Unacceptable | The control signals overlap, making the assay unusable for screening.[6] |

A high-quality screen, such as one performed against Cathepsin L, can achieve an average Z' factor of 0.73, indicating an excellent assay window.[3]

Hit Confirmation and IC₅₀ Determination

Compounds that show significant inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls) in the primary screen are designated as "hits." These hits must be re-tested and validated.

-

Confirmation Screen: Hits are re-tested under the same primary screening conditions to confirm their activity and eliminate false positives.

-

Dose-Response Curves: Confirmed hits are then tested in a serial dilution format (e.g., 10-point, 3-fold dilutions) to generate a dose-response curve.

-

IC₅₀ Calculation: The concentration of inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.[7]

Troubleshooting and Scientific Integrity

Fluorescence-based assays are powerful but can be susceptible to interference.[8] A rigorous HTS campaign must include secondary assays to identify and discard false positives.

| Issue | Potential Cause(s) | Recommended Action / Causality Explanation |

| High False Positive Rate | Compound Autofluorescence: The compound itself fluoresces at the assay wavelengths, mimicking a "no inhibition" signal (if rates are calculated from endpoint reads) or adding noise. | Counter-screen: Re-run hits in an assay buffer without the enzyme. Any compound showing a signal is an autofluorescent interferent. |

| Fluorescence Quenching: The compound absorbs light at the excitation or emission wavelength of AMC, making an active compound appear inactive or weakly active. | Counter-screen: Run a parallel assay with free AMC and the test compound. A decrease in signal indicates quenching. | |

| Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically sequester and inhibit enzymes. | Detergent Titration: Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often disrupted by detergents. | |

| Low Z'-Factor | Reagent Instability: The enzyme may be losing activity over the course of the screen, or the DTT may be oxidizing. | Reagent QC: Use fresh DTT for each experiment. Ensure the enzyme is kept on ice and its activity is verified before starting a large batch of plates. |

| Dispensing Errors: Inaccurate liquid handling leads to high variability in control wells. | Instrument Calibration: Regularly calibrate and validate the performance of all automated liquid handlers. | |

| Irreproducible Hit Activity | Time-Dependent Inhibition: The inhibitor may be a slow-binding or irreversible inhibitor, making its apparent potency dependent on the pre-incubation time. | Mechanism of Inhibition (MoI) Studies: Perform experiments varying the pre-incubation time between the enzyme and inhibitor to characterize the kinetics of inhibition.[2] |

References

- Z-Phe-Arg-AMC HCl salt. Aapptec Peptides.

- Z-Phe-Arg-AMC (Kallikrein substr

-

Du, X., et al. (2010). KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L. NIH Public Access. [Link]

- Plate Quality Control. CDD Support. (2023).

-

Davies, G., et al. (2021). High-Throughput Mechanism of Inhibition. SLAS Discovery. [Link]

- High-throughput fluorescent assay for inhibitor screening of proteases

-

Protease Assays. Assay Guidance Manual - NCBI. (2012). [Link]

- High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. (2013).

-

Troubleshooting - Immunofluorescence Assays. ibidi. [Link]

- Analysis of HTS data. Cambridge MedChem Consulting. (2017).

-

The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. (2024). [Link]

-

A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

-

Master the challenges of cell-based fluorescence assays. Tecan. [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. (2024). [Link]

-

Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

-

High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. (2020). [Link]

-

Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. ACS Omega. (2022). [Link]

-

Assay performance and the Z'-factor in HTS. Drug Target Review. (2023). [Link]

Sources

- 1. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 2. High-Throughput Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biotium.com [biotium.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

Z-Phe-Arg-AMC: A Comprehensive Guide to its Application in Protease Activity Assays

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of Z-Phe-Arg-AMC (N-carbobenzyloxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin), a fluorogenic substrate for the sensitive detection of various protease activities. This guide will delve into the underlying principles of the assay, provide detailed protocols for its application, and offer insights into data interpretation and troubleshooting.

Introduction: The Principle of Fluorogenic Protease Assays

Z-Phe-Arg-AMC is a synthetic peptide substrate widely employed in enzymatic studies to detect protease activity.[] The core principle of this assay lies in the phenomenon of fluorescence quenching and dequenching. The intact Z-Phe-Arg-AMC substrate exhibits minimal fluorescence. However, upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released.[2][3] This liberation of AMC results in a quantifiable increase in fluorescence intensity, which is directly proportional to the enzymatic activity of the protease of interest.

This method offers a continuous and highly sensitive means to monitor enzyme kinetics in real-time, making it a valuable tool in both basic research and high-throughput screening for drug discovery.[][4]

Spectroscopic Properties

A thorough understanding of the excitation and emission spectra of both the substrate and the liberated fluorophore is critical for accurate measurement. The intact Z-Phe-Arg-AMC substrate has a weak fluorescence with an absorption/emission profile around 330/390 nm.[5] The key to the assay is the significant spectral shift and increase in quantum yield upon enzymatic cleavage, which releases the free AMC fluorophore.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence |

| Z-Phe-Arg-AMC (Intact) | ~330 | ~390 | Weak |

| 7-Amino-4-methylcoumarin (AMC) (Cleaved) | 341 - 380 | 430 - 460 | Strong |

Note: The optimal excitation and emission wavelengths for the released AMC can vary slightly depending on the buffer composition and the specific instrumentation used. It is always recommended to perform a spectral scan to determine the optimal settings for your experimental setup.

Target Enzymes

Z-Phe-Arg-AMC is a substrate for a variety of proteases, primarily serine and cysteine proteases. Its dipeptide sequence, Phenylalanine-Arginine, is recognized by several enzymes, including but not limited to:

-

Kallikrein: A serine protease involved in the regulation of blood pressure and inflammation.[6]

-

Trypsin: A well-characterized serine protease found in the digestive system.

-

Cathepsins: A group of proteases, primarily cysteine proteases, involved in various cellular processes. Z-Phe-Arg-AMC is a known substrate for Cathepsin B, K, L, and S.[6][7][8]

-

Papain: A cysteine protease commonly used in biochemical research.[2]

-

Plasmin: A serine protease that plays a crucial role in fibrinolysis.[5]

-

Actinidin: A cysteine protease found in kiwifruit.

Due to its broad specificity, it is crucial to consider the potential for multiple active proteases in complex biological samples like cell lysates or tissue homogenates. The use of specific inhibitors is often necessary to dissect the activity of a particular enzyme.

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing a protease activity assay using Z-Phe-Arg-AMC.

Materials and Reagents

-

Z-Phe-Arg-AMC substrate (CAS: 65147-22-0)[6]

-

Dimethyl sulfoxide (DMSO) for substrate solubilization

-

Assay Buffer (e.g., Tris-HCl, HEPES, MES, tailored to the optimal pH of the target enzyme)

-

Purified enzyme or biological sample (e.g., cell lysate, tissue homogenate)

-

Protease inhibitor (optional, for specificity controls)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with excitation and emission filters appropriate for AMC

-

7-Amino-4-methylcoumarin (AMC) standard for generating a calibration curve (CAS: 26093-31-2)

Reagent Preparation

4.2.1 Z-Phe-Arg-AMC Stock Solution (e.g., 10 mM):

-

Accurately weigh the required amount of Z-Phe-Arg-AMC powder. The molecular weight is approximately 612.7 g/mol .[9]

-

Dissolve the powder in high-quality, anhydrous DMSO to the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

4.2.2 AMC Standard Stock Solution (e.g., 1 mM):

-

Prepare a stock solution of free AMC in DMSO.

-

Store in aliquots at -20°C, protected from light.

4.2.3 Assay Buffer:

-

Prepare the appropriate assay buffer based on the known optimal pH for the target protease.

-

The buffer composition may also include additives such as reducing agents (e.g., DTT) for cysteine proteases or metal ions for metalloproteases, depending on the enzyme's requirements.

Assay Workflow

The following diagram illustrates the general workflow for a typical protease assay using Z-Phe-Arg-AMC.

Figure 1: General workflow for a protease assay using Z-Phe-Arg-AMC.

Detailed Assay Protocol (96-well plate format)

-

Prepare AMC Standard Curve:

-

Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 µM).

-

Add a fixed volume (e.g., 100 µL) of each standard to separate wells of the 96-well plate.

-

-

Set up Enzyme Reactions:

-

In separate wells, add the following in order:

-

Assay Buffer

-

Enzyme solution or biological sample

-

For negative controls, use a buffer blank or a sample with a known protease inhibitor.

-

-

The total volume in each well before adding the substrate should be consistent (e.g., 90 µL).

-

-

Pre-incubation:

-

Pre-incubate the plate at the optimal temperature for the target enzyme for a short period (e.g., 5-10 minutes) to allow the temperature to equilibrate.

-

-

Initiate the Reaction:

-

Add a specific volume of the Z-Phe-Arg-AMC working solution to each well to initiate the reaction (e.g., 10 µL to achieve a final concentration of 10-100 µM). The optimal substrate concentration should be determined empirically and should ideally be at or near the enzyme's Michaelis constant (Km) for the substrate.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).

-

Instrument Settings:

-

Data Analysis

-

Plot the Data: For each enzyme reaction, plot the relative fluorescence units (RFU) against time.

-

Determine the Initial Rate: Identify the linear portion of the curve and calculate the slope (ΔRFU/Δtime). This represents the initial reaction velocity (V₀).

-

Quantify Protease Activity:

-

From the AMC standard curve, determine the relationship between fluorescence intensity and the concentration of free AMC (slope of the standard curve in RFU/µM).

-

Use this conversion factor to convert the initial reaction rate from RFU/min to µmol/min (or another appropriate unit of activity).

-

Troubleshooting and Considerations

| Issue | Potential Cause | Suggested Solution |

| High background fluorescence | Autofluorescence from the sample or plate. Substrate degradation. | Subtract the fluorescence of a no-enzyme control. Use black, opaque-walled microplates. Prepare fresh substrate solutions. |

| No or low signal | Inactive enzyme. Sub-optimal assay conditions (pH, temperature). Incorrect instrument settings. | Use a positive control with a known active enzyme. Optimize assay buffer and temperature. Verify excitation/emission wavelengths and gain settings. |

| Non-linear reaction kinetics | Substrate depletion. Enzyme instability. Product inhibition. | Use a lower enzyme concentration or a higher substrate concentration. Check enzyme stability under assay conditions. Perform a progress curve analysis to assess for inhibition. |

| Lack of specificity | Multiple proteases in the sample cleaving the substrate. | Use specific protease inhibitors to confirm the activity of the target enzyme. Purify the enzyme of interest. |

Conclusion

Z-Phe-Arg-AMC is a versatile and sensitive fluorogenic substrate for the measurement of a range of protease activities. By understanding the fundamental principles of the assay, carefully optimizing experimental conditions, and employing appropriate controls, researchers can obtain reliable and reproducible data. This guide provides a solid foundation for the successful application of Z-Phe-Arg-AMC in various research and drug discovery endeavors.

References

-

Aapptec Peptides. Z-Phe-Arg-AMC HCl salt [65147-22-0].

-

Echelon Biosciences. Z-Phe-Arg-AMC (Kallikrein substrate).

-

Anaspec. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg.

-

Taylor & Francis. Fluorogenic – Knowledge and References.

-

R&D Systems. Z-FR-AMC Fluorogenic Peptide Substrate ES009.

-

MedchemExpress.com. N-CBZ-Phe-Arg-AMC TFA (Z-FR-AMC TFA) | Cathepsin Substrate.

-

Sigma-Aldrich. Z-Phe-Arg 7-amido-4-methylcoumarin hydrochloride kallikrein substrate.

-

MedChemExpress. AMC | MedChemExpress (MCE) Life Science Reagents.

-

Labscoop. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg.

-

Cayman Chemical. Z-FR-AMC (trifluoroacetate salt).

-

National Institutes of Health. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases.

-

AAT Bioquest. Spectrum [AMC (7-Amino-4-methylcoumarin)].

-

R&D Systems. Enzyme Activity Assays using Fluorogenic Peptide Substrates.

-

Thermo Fisher Scientific. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1.

-

GoldBio. All About Fluorometric Detection Assays.

-

Sigma-Aldrich. N-Acetyl-Ile-Glu-Thr-Asp-7-Amido-4-methylcoumarin (A4188).

-

MedchemExpress.com. 7-Amino-4-methylcoumarin (Coumarin 120) | Fluorescent Probe.

-

Benchchem. Application Notes: Measuring Cathepsin B Activity in Live Cells with Z-Arg-Arg-AMC.

-

BOC Sciences. Z-Phe-Arg-AMC HCl - (CAS 65147-22-0) - Peptides.

-

YouTube. Molecular Probes Tutorial Series— Anatomy of Fluorescence Spectra.

-

Bachem. AMC - 7-Amido-4-methylcoumarin.

Sources

- 2. rndsystems.com [rndsystems.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. labscoop.com [labscoop.com]

- 10. bachem.com [bachem.com]

Troubleshooting & Optimization

Technical Support Center: Z-Phe-Arg Substrate Optimization

The following technical guide addresses the stability, solubility, and experimental optimization of Z-Phe-Arg-AMC (and its derivatives like Z-Phe-Arg-MNA/pNA), a critical fluorogenic substrate used in protease research.

Topic: Stability, Solubility, and Assay Troubleshooting at Different pH Levels Target Audience: Drug Discovery Researchers, Enzymologists, and Assay Developers

Core Technical Overview

Z-Phe-Arg-AMC (Carbobenzoxy-L-Phenylalanyl-L-Arginine-4-Methylcoumaryl-7-Amide) is a mixed-specificity substrate primarily used to assay Cathepsin B, Cathepsin L, and Kallikrein .[1]

While the peptide backbone is relatively robust, the amide linkage to the fluorophore (AMC) is susceptible to both enzymatic cleavage and non-enzymatic (spontaneous) hydrolysis. The stability of this molecule is strictly governed by pH , solvent integrity , and temperature .

Quick Reference: Stability Matrix

| Condition | State | Stability Estimate | Critical Risk Factor |

| Storage (Solid) | Lyophilized Powder | > 1 Year at -20°C | Moisture absorption (keep desiccated). |

| Stock Solution | 10-20 mM in DMSO | 3-6 Months at -20°C | Hygroscopicity : Water uptake by DMSO triggers slow hydrolysis. |

| Assay Buffer (pH 4.0–6.0) | Diluted (e.g., 50 µM) | 4–6 Hours at RT | Precipitation if organic solvent < 1%. |

| Assay Buffer (pH 7.0–8.0) | Diluted | 1–2 Hours at RT | Spontaneous Hydrolysis : Background signal increases over time. |

| Alkaline (pH > 8.5) | Diluted | Unstable (< 30 min) | Rapid chemical hydrolysis of the AMC-amide bond. |

Troubleshooting Guides & FAQs

Direct answers to common experimental failures.

Category A: Solubility & Preparation

Q: I see a precipitate when I add my Z-Phe-Arg-AMC DMSO stock to my acidic assay buffer (pH 5.5). Why? A: This is a "Solvent Shock" phenomenon. Z-Phe-Arg-AMC is hydrophobic. When a high-concentration DMSO stock hits an aqueous acidic buffer, the local solubility drops instantly before mixing is complete.

-

The Fix: Do not add 100% DMSO stock directly to the well. Prepare an Intermediate Working Solution (e.g., 10x concentrated in 10% DMSO/Buffer) and mix that into your final reaction. Ensure the final assay contains 1–5% DMSO to maintain solubility without inhibiting the enzyme.

Q: Can I dissolve the powder directly in water or PBS? A: No. The Z- (Carbobenzoxy) group renders the peptide highly hydrophobic.

-

Protocol: Dissolve in 100% anhydrous DMSO or DMF to create a high-concentration stock (10–20 mM). Only dilute into aqueous buffers at the moment of the experiment.

Category B: pH Stability & Background Noise

Q: My "No Enzyme" control wells show increasing fluorescence over time at pH 7.5. Is my substrate contaminated? A: Not necessarily. You are observing Spontaneous Chemical Hydrolysis .

-

Mechanism: At neutral-to-alkaline pH, the amide bond linking the Arginine to the AMC fluorophore becomes susceptible to nucleophilic attack by hydroxide ions (OH⁻), releasing free AMC even without an enzyme.

-

Solution:

-

Check the age of your stock. Old DMSO stocks often absorb water, accumulating free AMC during storage.

-

Subtract the "No Enzyme" slope from your "Enzyme" slope during data analysis.

-

If possible, run the assay at a slightly lower pH (e.g., 7.0 or 6.8) if your enzyme's activity profile permits.

-

Q: Is Z-Phe-Arg-AMC stable enough for lysosomal mimicry assays (pH 4.5 – 5.5)? A: Yes, this is the optimal stability range. The amide bond is highly stable against spontaneous hydrolysis under acidic conditions.

-

Note: While chemically stable, Cathepsin B specificity changes with pH.[2] At pH 4.6, Z-Phe-Arg-AMC is cleaved by Cathepsin B, but also by Cathepsin L. Specificity is often lower in acidic environments compared to neutral ones [1].

Category C: Storage & Degradation

Q: Can I freeze-thaw my 10 mM stock solution? A: Limit freeze-thaw cycles to maximum 3 times .

-

Reasoning: Repeated temperature shifts promote condensation inside the tube. Water introduction into DMSO accelerates hydrolysis (releasing high-background free AMC) and can cause micro-precipitation of the peptide.

-

Best Practice: Aliquot the stock into single-use volumes (e.g., 20 µL) immediately after preparation and store at -20°C or -80°C.

Experimental Protocols

Protocol 1: Preparation of "Low-Background" Stock Solution

Use this protocol to minimize initial background fluorescence.

-

Equilibration: Allow the vial of lyophilized Z-Phe-Arg-AMC to reach room temperature before opening. This prevents atmospheric condensation on the hygroscopic powder.

-

Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%). Avoid "wet" DMSO found in old opened bottles.

-

Dissolution: Add DMSO to achieve a concentration of 10 mM (approx. 6.1 mg/mL for HCl salt). Vortex vigorously until clear.

-

Validation (Optional): Dilute 1 µL of stock into 1 mL of pH 7.2 buffer. Measure Fluorescence (Ex 365 nm / Em 440 nm). If the signal is >10% of your positive control max signal, the stock has degraded.

-

Storage: Aliquot immediately into amber tubes. Store at -20°C.

Protocol 2: pH Stability Validation Assay

Run this control if you are testing a new buffer system.

-

Buffer Setup: Prepare buffers at pH 4.0, 5.0, 6.0, 7.0, and 8.0.

-

Substrate Addition: Add Z-Phe-Arg-AMC to a final concentration of 50 µM in each buffer (keep DMSO constant at 2%). Do not add enzyme.

-

Kinetic Read: Measure fluorescence every 5 minutes for 2 hours at 37°C.

-

Analysis: Plot RFU vs. Time.

Visualizing the Instability Pathways

The following diagram illustrates the dual pathways of Z-Phe-Arg-AMC cleavage: the desired Enzymatic pathway and the competing Spontaneous Hydrolysis pathway driven by pH and storage conditions.

Figure 1: Mechanistic pathways affecting Z-Phe-Arg-AMC signal integrity. Note that alkaline pH and moisture in DMSO drive non-enzymatic hydrolysis, creating false positives.

References

-

McKerrow, J. H., et al. (2023). "Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range."[5] Biochemistry.

-

Sigma-Aldrich. "Product Information: Z-Phe-Arg 7-amido-4-methylcoumarin hydrochloride." Technical Datasheet.

-

Cayman Chemical. "D-Pro-Phe-Arg-pNA (hydrochloride) Product Insert." Cayman Chemical Datasheets.

-

Aapptec. "Z-Phe-Arg-AMC HCl salt: Storage and Stability." Aapptec Peptide Catalog.

Sources

- 1. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Technical Guide: Z-Phe-Arg-AMC vs. Magic Red® Substrates

Executive Summary: The "Lysate vs. Localization" Dichotomy

In the assessment of cysteine cathepsin activity—specifically Cathepsin L and B—substrate selection is often the limiting factor in data quality. This guide compares the industry-standard Z-Phe-Arg-AMC , a mono-substituted coumarin substrate, against Magic Red® (Cresyl Violet) , a bi-substituted fluorogenic platform.

The Verdict:

-

Choose Z-Phe-Arg-AMC for high-throughput quantitative kinetics in cell lysates or purified enzyme assays. It offers superior stoichiometric clarity but suffers from poor cellular retention and UV-range autofluorescence interference.

-

Choose Magic Red for live-cell imaging and flow cytometry. Its bi-substituted "turn-on" mechanism and lysosomotropic accumulation allow for real-time visualization of enzyme activity within acidic organelles, overcoming the leakage and quenching issues inherent to AMC in live systems.

Mechanistic Principles & Chemical Architecture

Z-Phe-Arg-AMC (7-Amino-4-methylcoumarin)[1]

-

Chemistry: A single peptide moiety (Benzyloxycarbonyl-Phenylalanine-Arginine) is amide-linked to the AMC fluorophore.

-

Mechanism: The intact molecule is weakly fluorescent in the UV range. Proteolytic cleavage at the Arg-AMC bond releases free AMC.

-

Fluorescence: Free AMC excites at ~360–380 nm and emits at ~440–460 nm (Blue).[1]

-

Limitation: The "Blue" emission overlaps significantly with cellular autofluorescence (NADH, FAD), reducing signal-to-noise ratios in whole-cell assays.

Magic Red® (Bi-substituted Cresyl Violet)[2][3]

-

Chemistry: Two peptide chains (e.g., Z-Phe-Arg for Cat L or Z-Arg-Arg for Cat B) are linked to a single Cresyl Violet fluorophore.

-

Mechanism (The "Quench-Release" Effect): In the intact bi-substituted state, the fluorophore is quenched due to steric folding. Sequential cleavage of the peptides relieves this quenching, resulting in a massive increase in fluorescence.

-

Fluorescence: Excites at ~590 nm and emits at ~630 nm (Red).

-

Advantage: The red-shifted emission avoids autofluorescence, and the hydrophobic nature of the cleavage product causes it to aggregate within lysosomes, preserving localization.

Mechanistic Visualization

Figure 1: Comparative cleavage mechanisms. Note the bi-phasic amplification of Magic Red compared to the linear release of AMC.

Performance Comparison Matrix

| Feature | Z-Phe-Arg-AMC | Magic Red (Cathepsin L/B) |

| Primary Application | Lysates / Purified Enzyme | Live Cell Imaging / Flow Cytometry |

| Excitation/Emission | 380 nm / 460 nm (UV/Blue) | 590 nm / 630 nm (Red) |

| Cell Permeability | Moderate (Passive diffusion) | High (Cell-permeant) |